2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)-
Overview
Description
2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- is a chemical compound with the molecular formula C5H5ClO3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carbonyl chloride group and a tetrahydro-5-oxo moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- typically involves the reaction of 2-furancarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction proceeds as follows:
C5H4O3+SOCl2→C5H5ClO3+SO2+HCl
The product is then purified by distillation to obtain 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- with high purity .
Industrial Production Methods
In an industrial setting, the production of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure maximum yield and purity, and the process is designed to minimize the release of hazardous by-products such as sulfur dioxide and hydrogen chloride .
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form tetrahydrofuran derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized furan derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride by-product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Tetrahydrofuran derivatives.
Oxidation Reactions: Oxidized furan derivatives.
Scientific Research Applications
2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acylating agent, transferring the furan carbonyl group to nucleophilic substrates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- can be compared with other similar compounds such as:
2-Furoyl chloride: Similar in structure but lacks the tetrahydro-5-oxo moiety.
Tetrahydro-2-furoic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Furan-2-carboxylic acid: The parent compound from which 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- is derived.
The uniqueness of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- lies in its combination of the furan ring with a carbonyl chloride group and a tetrahydro-5-oxo moiety, which imparts distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
(2R)-5-oxooxolane-2-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2/t3-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDIFJWAEOADAZ-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53558-94-4 | |
Record name | (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53558-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053558944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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